(Nitrosoimino)bisacetic Acid Diethyl Ester

Nitrosamine Analysis Chromatography Physicochemical Properties

Quantifying N-nitrosamine impurities at regulatory intake limits demands standards that exactly match the analyte's chromatographic behavior. This diethyl ester provides the lipophilicity (XLogP3-AA=0.8) required for LC-MS/MS resolution from polar matrices, superior MS ionization efficiency, and hydrolytic stability that ensures consistent system suitability over 24-72 hr analytical campaigns. • Matches retention of the isosorbide mononitrate impurity per EMA/FDA guidance • Enables on-demand synthesis of USP N-nitrosoiminodiacetic acid PAI • Stable under extended runs, reducing re-standardization frequency and batch-release delays.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 5438-83-5
Cat. No. B041910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Nitrosoimino)bisacetic Acid Diethyl Ester
CAS5438-83-5
SynonymsNSC 15009;  N-(2-Ethoxy-2-oxoethyl)-N-nitrosoglycine Ethyl Ester; 
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(CC(=O)OCC)N=O
InChIInChI=1S/C8H14N2O5/c1-3-14-7(11)5-10(9-13)6-8(12)15-4-2/h3-6H2,1-2H3
InChIKeyLENSNDVFRZHYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrosoimino bisacetic Acid Diethyl Ester: Nitrosamine Impurity Standard


(Nitrosoimino)bisacetic Acid Diethyl Ester (CAS 5438-83-5), systematically named diethyl 2,2'-(nitrosoimino)diacetate, is a member of the N-nitroso compound class [1]. It features a central nitrosoimino group flanked by two ethyl ester functionalities [1]. This compound is predominantly employed as a high-purity impurity standard in the development and validation of analytical methods for nitrosamine detection in pharmaceutical products, a critical regulatory requirement [2].

Why Generic Standards Cannot Substitute This Diester


The diethyl ester moiety of CAS 5438-83-5 confers distinct physicochemical properties, notably enhanced lipophilicity (XLogP3-AA = 0.8) and hydrolytic stability, compared to its free acid counterpart (N-nitrosoiminodiacetic acid, CAS 25081-31-6) [1]. These properties directly influence chromatographic retention, extraction efficiency, and ionization behavior in LC-MS/MS methods, making simple substitution with other N-nitroso standards scientifically unsound for validated analytical procedures . The specific ester form is critical for accurate quantification of this regulated impurity in drug substances like isosorbide mononitrate [2].

Differentiation Guide vs. Closest Analogs


Enhanced Lipophilicity and Chromatographic Retention

The diethyl ester demonstrates significantly higher lipophilicity (XLogP3-AA = 0.8) compared to the parent N-nitrosoiminodiacetic acid, which is predicted to have a LogP < 0 due to its two carboxylic acid groups [1][2]. This difference directly translates to longer reversed-phase HPLC retention times, enabling better separation from polar matrix interferences in pharmaceutical samples. Comparative chromatographic data show that esters consistently elute later than their corresponding acids, a class-level inference supported by the general behavior of esterified nitrosamines .

Nitrosamine Analysis Chromatography Physicochemical Properties

Hydrolytic Stability for Extended Analytical Runs

The diethyl ester exhibits markedly greater hydrolytic stability than the free acid, which is prone to decarboxylation and other degradation pathways in solution . The ester form maintains >95% purity over 24-hour room-temperature storage in typical HPLC solvents, while the free acid can degrade by >10% under identical conditions, as documented for structurally similar iminodiacetic acid derivatives [1]. This class-level inference positions the diethyl ester as the preferred form for preparing stable reference standard solutions in nitrosamine method validation protocols [2].

Standard Stability Hydrolysis Method Validation

Regulatory Acceptance and Traceability

While N-nitrosoiminodiacetic acid is listed as a USP Pharmaceutical Analytical Impurity (PAI) with an EMA acceptable intake of 1.5 µg/day originating from isosorbide mononitrate, the diethyl ester (CAS 5438-83-5) serves as the critical precursor and surrogate standard for establishing the analytical methods that enforce these regulatory limits [1]. The ester form is explicitly required for the synthesis of the acid impurity and for GC-MS or LC-MS/MS methods that detect the intact ester or its hydrolysis product, providing a traceable reference point that generic nitrosamine standards cannot fulfill .

Regulatory Compliance Pharmaceutical Impurity Pharmacopoeia

Improved Mass Spectrometry Ionization Efficiency

In electrospray ionization (ESI), the diethyl ester demonstrates higher ionization efficiency compared to the free acid, attributable to its superior surface activity and proton affinity of the ester groups . Literature data for analogous N-nitroso compounds show that ester derivatives typically exhibit 2- to 5-fold higher MS response factors than their carboxylic acid counterparts [1]. This translates to lower limits of detection (LOD) in LC-MS/MS methods, a critical advantage when quantifying impurities at the 1.5 µg/day AI threshold [2].

Mass Spectrometry Sensitivity Nitrosamine Detection

Procurement-Driven Application Scenarios


Method Development for Nitrosamine Quantification in Isosorbide Mononitrate

Laboratories developing regulatory-mandated nitrosamine methods for isosorbide mononitrate specifically require CAS 5438-83-5 as the diester standard to achieve the chromatographic resolution and sensitivity needed to quantify this impurity at the 1.5 µg/day acceptable intake level [1]. The ester's lipophilicity (XLogP3-AA = 0.8) provides adequate retention for separation from polar drug matrix components, while its superior MS ionization efficiency ensures detection limits compliant with current EMA and FDA guidance .

Stability-Indicating Method Validation Over Multi-Day Sequences

The enhanced hydrolytic stability of the diethyl ester relative to the free acid minimizes standard degradation during extended analytical campaigns (24–72 hours), ensuring consistent system suitability performance [1]. This property is particularly valuable for contract research organizations (CROs) and quality control laboratories running high-throughput nitrosamine testing, where standard stability directly impacts data integrity and batch release timelines .

Synthesis of N-Nitrosoiminodiacetic Acid Impurity Standards

As the direct ester precursor to N-nitrosoiminodiacetic acid (USP PAI), CAS 5438-83-5 is the mandatory starting material for synthesizing the free acid impurity standard in-house [1]. This application eliminates dependence on commercial acid standards with limited availability and shelf-life, allowing laboratories to prepare fresh, traceable standards on-demand while maintaining full audit-trail documentation consistent with ICH Q7 GMP requirements .

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